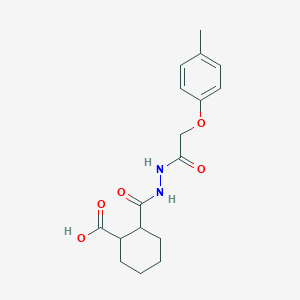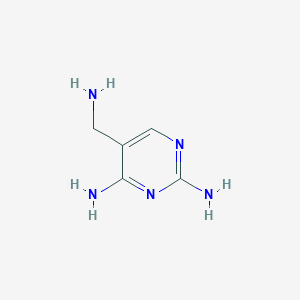
5-(Aminomethyl)pyrimidine-2,4-diamine
描述
5-(Aminomethyl)pyrimidine-2,4-diamine is a heterocyclic organic compound with the chemical formula C6H9N5. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications Pyrimidines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 3 in the ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)pyrimidine-2,4-diamine can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-4-amino-5-alkoxymethyl-pyrimidine with ammonia in the presence of a catalyst . The reaction conditions typically include moderate temperatures and the use of a suitable solvent to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the reaction of substituted 2-benzylidenemalononitriles with substituted benzamidines can yield 2-aryl-5-benzylpyrimidine-4,6-diamines under simple reaction conditions . These methods are designed to maximize yield and minimize production costs while ensuring the purity of the final product.
化学反应分析
Types of Reactions
5-(Aminomethyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The amino groups at positions 2 and 4 can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the pyrimidine ring. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
科学研究应用
5-(Aminomethyl)pyrimidine-2,4-diamine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of nucleotides and nucleosides, which are essential components of DNA and RNA.
Industry: It is used in the production of various materials, including dyes and polymers, due to its versatile chemical properties.
作用机制
The mechanism of action of 5-(Aminomethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA replication . Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
相似化合物的比较
Similar Compounds
Similar compounds to 5-(Aminomethyl)pyrimidine-2,4-diamine include:
2-Aminopyrimidine: A simpler pyrimidine derivative with similar biological activities.
2-Thio-containing pyrimidines: These compounds have a sulfur atom at position 2 and exhibit diverse biological activities.
2,4-Diaminopyrimidine: Another pyrimidine derivative with applications in medicinal chemistry.
Uniqueness
What sets this compound apart from these similar compounds is the presence of the aminomethyl group at position 5.
属性
IUPAC Name |
5-(aminomethyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5/c6-1-3-2-9-5(8)10-4(3)7/h2H,1,6H2,(H4,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCPVFNKSWRDMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


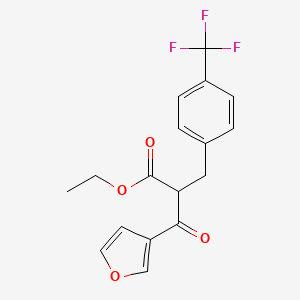
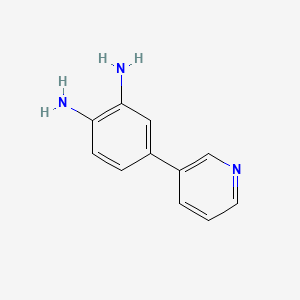
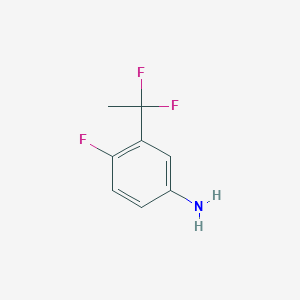

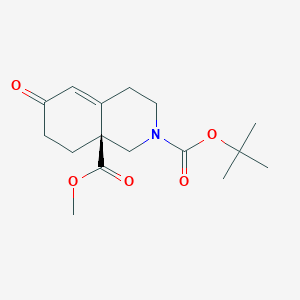
![tetrahydrofuro[2,3-b]furan-3(2H)-one](/img/structure/B3138065.png)
![2-Amino-1'-benzyl-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B3138068.png)
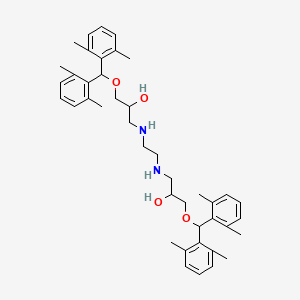
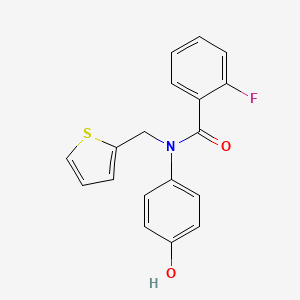
![1H-Indole,5-[2-(phenylmethoxy)ethoxy]-](/img/structure/B3138086.png)
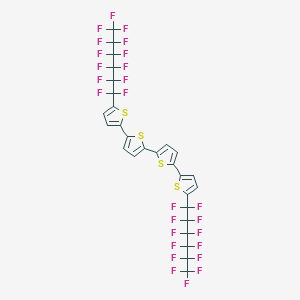
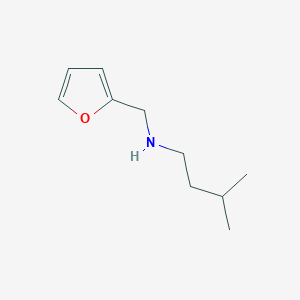
![2-[[(2-phenoxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3138129.png)
